Chaparrin
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions: Chaparrin can be synthesized through the dehydration of its precursor, chaparrol. The dehydration process occurs in two stages, leading to the formation of the partially aromatized substance chaparrol . Further stepwise degradation of chaparrol results in the formation of dihydrophenanthrene .
Industrial Production Methods: this compound is best isolated as an acetate mixture. It forms triacetate and tetraacetate derivatives, from which this compound can be recovered through alkaline hydrolysis . The industrial production of this compound involves the extraction of the compound from the roots of Castela texana .
Chemical Reactions Analysis
Types of Reactions: Chaparrin undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Acid Catalysts: Used in the dehydration process to convert this compound to chaparrol.
Alkaline Solutions: Used in the hydrolysis of this compound acetate derivatives.
Major Products Formed:
Chaparrol: Formed through the dehydration of this compound.
Dihydrophenanthrene: Formed through the stepwise degradation of chaparrol.
Scientific Research Applications
Chaparrin has several scientific research applications, including:
Antileukemic Agents: this compound has been transformed into potent antileukemic agents through synthetic methodologies.
Cancer Treatment: this compound has been converted into castelanone and other quassinoid analogs, which inhibit the growth of murine lymphocytic leukemia P-388 cell line.
Medicinal Chemistry: The structural analysis of this compound aids in understanding its potential medicinal uses.
Nanoparticle Applications: While not directly related to this compound, studies on nanoparticles in spinal cord injury models indicate potential research areas for targeted delivery in medical applications.
Mechanism of Action
Chaparrin is compared with other similar compounds, such as:
Chaparrol: Derived from this compound through acid-catalyzed dehydration.
Isochaparrol and Neochaparrol: Isomers of chaparrol formed through further chemical transformations.
Uniqueness: this compound’s unique structure and its ability to form various derivatives through chemical reactions make it a valuable compound in medicinal chemistry and cancer research .
Comparison with Similar Compounds
Castelin and Castelamarin: Bitter substances isolated from Castela nicholsonii.
Quassinoid Analogs: Compounds with similar structures and biological activities.
Properties
CAS No. |
4616-50-6 |
---|---|
Molecular Formula |
C20H28O7 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
4,5,16,17-tetrahydroxy-6,14,18-trimethyl-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-9-one |
InChI |
InChI=1S/C20H28O7/c1-8-4-12(21)16(24)18(3)10(8)5-13-19-7-26-20(25,17(18)19)15(23)9(2)11(19)6-14(22)27-13/h4,9-13,15-17,21,23-25H,5-7H2,1-3H3 |
InChI Key |
SYRCAVSNPCUQCQ-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2CC(=O)O[C@H]3[C@@]24CO[C@@]([C@@H]1O)([C@@H]4[C@@]5([C@@H](C3)C(=C[C@@H]([C@H]5O)O)C)C)O |
SMILES |
CC1C2CC(=O)OC3C24COC(C1O)(C4C5(C(C3)C(=CC(C5O)O)C)C)O |
Canonical SMILES |
CC1C2CC(=O)OC3C24COC(C1O)(C4C5(C(C3)C(=CC(C5O)O)C)C)O |
Synonyms |
chaparrin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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